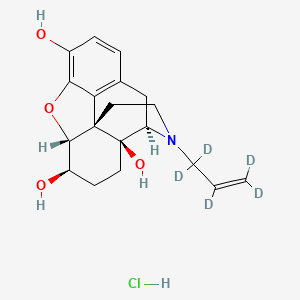
6-beta-Naloxol (D5 hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of 6-beta-Naloxol (D5 hydrochloride) involves the synthesis of its deuterium-labeled analogue. The synthetic route typically includes the following steps:
Synthesis of the base compound:
Deuterium labeling: The deuterium atoms are introduced into the compound to form 6-beta-Naloxol (D5 hydrochloride).
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
6-beta-Naloxol (D5 hydrochloride) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6-beta-Naloxol (D5 hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of opioid antagonists.
Biology: It is used in biological research to study the interactions between opioid receptors and antagonists.
Medicine: It is used in medical research to develop new treatments for opioid addiction and overdose.
Industry: It is used in the pharmaceutical industry to develop new drugs and therapies
Mecanismo De Acción
The mechanism of action of 6-beta-Naloxol (D5 hydrochloride) involves its interaction with opioid receptors. It acts as a competitive inhibitor of the μ-opioid receptor, blocking the effects of opioid agonists. This interaction prevents the activation of the receptor and the subsequent signaling pathways, thereby reversing the effects of opioids .
Comparación Con Compuestos Similares
6-beta-Naloxol (D5 hydrochloride) is similar to other opioid antagonists, such as naloxone and naloxegol. its deuterium labeling provides unique advantages, including increased stability and reduced metabolic degradation . This makes it a valuable tool in research and drug development.
Similar Compounds
- Naloxone
- Naloxegol
- Naltrexone
Propiedades
Fórmula molecular |
C19H24ClNO4 |
|---|---|
Peso molecular |
370.9 g/mol |
Nombre IUPAC |
(4R,4aS,7R,7aR,12bS)-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride |
InChI |
InChI=1S/C19H23NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,13-14,17,21-23H,1,5-10H2;1H/t13-,14-,17+,18+,19-;/m1./s1/i1D2,2D,8D2; |
Clave InChI |
VFEZXRHXAKHILC-WLVUUEHOSA-N |
SMILES isomérico |
[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O)[2H].Cl |
SMILES canónico |
C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


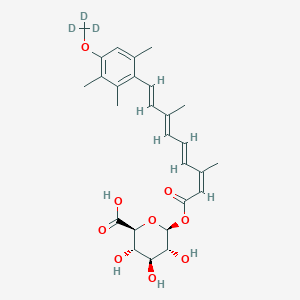

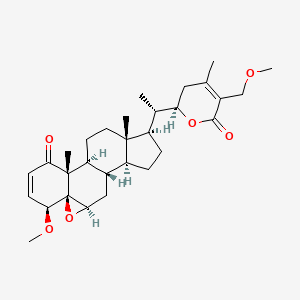
![(4S)-4-[[(2R)-2-[2-[2-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-2-(methylamino)-5-oxopentyl]amino]-3-hydroxypropyl]pyrrolidin-2-yl]methylamino]ethylamino]ethylamino]-3-hydroxypropyl]amino]-5-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[2-[2-[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,4-diamino-4-oxobutan-2-yl]amino]pentan-2-yl]amino]methyl]pyrrolidin-1-yl]pentan-2-yl]amino]ethylamino]-4-methylpentan-2-yl]amino]ethylamino]ethylamino]ethylamino]pentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentanamide](/img/structure/B12426959.png)
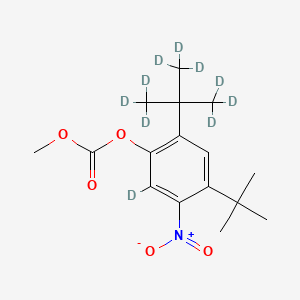
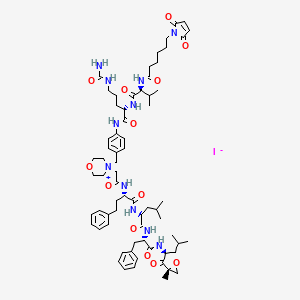
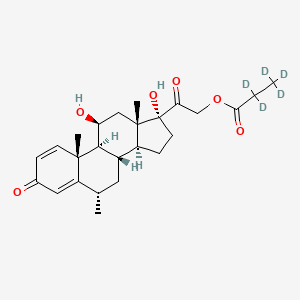
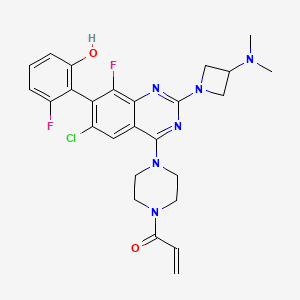
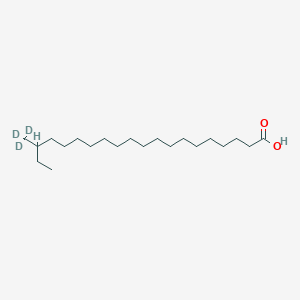
![N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12427005.png)
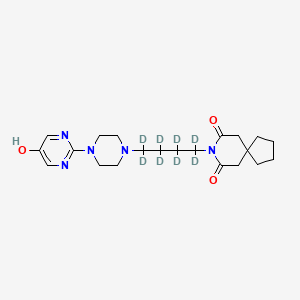
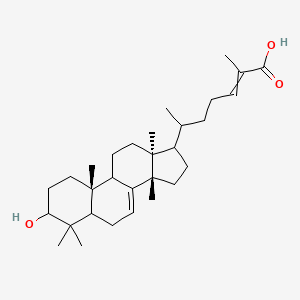
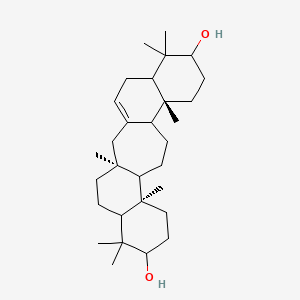
![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 3-methylbut-2-enoate](/img/structure/B12427025.png)
